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An In-depth Technical Guide on the Acute and Chronic Toxicity of Imazalil in Mammalian

Models

Introduction
Imazalil is a systemic imidazole fungicide widely utilized in agriculture to control a broad

spectrum of fungi on fruits, vegetables, and ornamental plants.[1] It is also employed as a seed

dressing and for post-harvest treatment to prevent storage decay.[1] Its mode of action involves

the inhibition of sterol biosynthesis in fungi.[2] Given its widespread use, a thorough

understanding of its toxicological profile in mammalian systems is crucial for risk assessment

and ensuring human safety. This technical guide provides a comprehensive overview of the

acute and chronic toxicity of Imazalil in various mammalian models, detailing experimental

protocols and mechanisms of action.

Acute Toxicity
Imazalil is classified as moderately toxic upon acute oral exposure.[1] Clinical signs of acute

intoxication in animal models include tremors, ataxia, sedation, salivation, and muscle

incoordination.[1][3]
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Species
Route of
Administration

LD50 Value Purity Reference

Rat Oral
227 - 343 mg/kg

bw
97-99.9% [1][4]

Rat
Oral (20% EC

formulation)

374 - 362 mg/kg

bw (M/F)
20% EC [3]

Rat Dermal
4200 - 4880

mg/kg bw
N/A [1]

Rat Intraperitoneal
155 - 288 mg/kg

bw (F/M)
N/A [3]

Dog Oral >640 mg/kg bw N/A [1]

Rabbit Dermal 4200 mg/kg bw N/A [5]

Chronic Toxicity
Long-term exposure to Imazalil has been shown to primarily affect the liver and nervous

system.[1] Studies in various mammalian species have established No-Observed-Adverse-

Effect Levels (NOAEL) and Lowest-Observed-Adverse-Effect Levels (LOAEL) for chronic

exposure.

Table 2: Chronic Toxicity of Imazalil in Mammalian Models
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Species Duration Route NOAEL LOAEL

Key
Observati
ons at
LOAEL

Referenc
e

Rat 14 weeks Dietary
0.4

mg/kg/day

>0.4

mg/kg/day

Slight liver,

body

weight, and

bilirubin

changes at

higher

doses.[1]

[1]

Rat 24 months Dietary
5

mg/kg/day

20

mg/kg/day

Decreased

body

weight

gain,

decreased

plasma

albumin,

liver

pathology.

[2]

[2]

Rat 28 days
Oral

gavage
N/A N/A

Increased

liver

weight,

hepatocell

ular

hypertroph

y.[6][7]

[6][7]

Mouse 15 weeks Drinking

water

N/A 0.1

mg/kg/day

Ballooning

degenerati

on of

hepatocyte

s, oxidative

stress,

disordered

[8]
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bile acid

metabolism

.[8]

Mouse 3 months Dietary
12

mg/kg/day

46

mg/kg/day

Increased

liver

weight,

centrilobula

r

hepatocyte

hypertroph

y.[4]

[4]

Dog 2 years Dietary
0.5

mg/kg/day

>0.5

mg/kg/day

No

compound

or dose-

related

effects

observed.

[1]

[1]

Dog 12 months
Oral

(capsule)

2.5

mg/kg/day

20

mg/kg/day

Clinical

signs,

decreased

body

weight

gain,

changes in

serum

chemistry.

[2][4]

[2][4]

Rabbit 21 days Dermal
40

mg/kg/day

160

mg/kg/day

Reduced

creatinine,

specific

gravity, and

urobilinoge

n in urine

(males).[2]

[2]
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Reproductive and Developmental Toxicity
Imazalil has been investigated for its potential effects on reproduction and development. In a

two-generation reproductive toxicity study in rats, the NOAEL for parental toxicity was 20 mg/kg

bw/day, based on reduced maternal weight gain and hepatotoxicity at higher doses.[2] The

NOAEL for offspring toxicity was also 20 mg/kg bw/day, with decreased numbers of live pups

observed at 80 mg/kg bw/day.[2] Developmental toxicity studies in rats indicated a

developmental NOAEL of 40 mg/kg bw/day, with increased resorptions and decreased fetal

body weight at 80 mg/kg bw/day.[9] In rabbits, the developmental toxicity NOAEL was

established at 5 mg/kg bw/day.[2]

Experimental Protocols
Chronic Oral Toxicity Study in Rats (28-Day)
This protocol is a generalized representation based on methodologies described in the

literature.[6]

Test Animals: Young adult female Wistar rats (Crl:WI) are used. Female rats were chosen

based on previous studies showing a higher sensitivity to Imazalil-induced liver weight

increase.[6]

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week,

during which they are weighed and monitored for health.[6]

Housing: Rats are maintained under conventional laboratory conditions with a 12-hour

light/dark cycle, controlled temperature (22 ± 2°C), and humidity (55 ± 15%).[6]

Dosing: The test substance, Imazalil, is suspended in a 0.5% aqueous solution of

carboxymethyl-cellulose.[6] The formulation is administered daily via oral gavage for 28

consecutive days.[6] A control group receives the vehicle only.[6] Multiple dose groups are

established, ranging from a toxicological reference value to a dose expected to produce

clear effects.[6]

Observations and Endpoints:

Clinical Signs: Daily observations for signs of toxicity.
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Body Weight and Food Consumption: Measured weekly.

Pathology: At the end of the study, animals are euthanized, and a full necropsy is

performed. Organ weights (especially liver) are recorded.[6]

Histopathology: Tissues, particularly the liver, are collected, preserved in formalin, and

processed for microscopic examination to identify cellular changes like hypertrophy and

degeneration.[6][7]

Transcriptomics: For mechanistic insights, liver tissue may be subjected to RNA

sequencing to analyze changes in gene expression profiles.[6]
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Experimental Workflow: 28-Day Oral Toxicity Study

Pre-Study Phase

Study Phase (28 Days)

Post-Study Analysis

Acclimatization of Wistar Rats
(1 week)

Randomization into
Treatment Groups

Daily Oral Gavage
(Imazalil or Vehicle)

Start of Dosing

Daily Clinical Observations
Weekly Body Weight

Euthanasia & Necropsy
(Organ Weights)

End of Study

Histopathology
(Liver Tissue)

Transcriptomics (RNA-Seq)
(Gene Expression)
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Workflow for a 28-day oral toxicity study in rats.

Mechanism of Action and Signaling Pathways
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The primary mode of action for Imazalil's fungicidal activity is the inhibition of sterol 14α-

demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[5] In mammals,

this enzyme is involved in the conversion of lanosterol to cholesterol precursors.[5]

The hepatotoxicity observed in mammalian models is a significant aspect of Imazalil's
toxicological profile.[7][8] Chronic exposure in mice has been shown to induce oxidative stress

and disrupt bile acid metabolism.[8] Transcriptome analysis of liver tissue from exposed mice

revealed significant alterations in pathways related to drug metabolism, RNA transport, and bile

secretion.[8] Furthermore, studies in rats suggest that Imazalil can induce liver effects through

a phenobarbital-like mode of action, which involves the activation of nuclear receptors like the

Constitutive Androstane Receptor (CAR), leading to the induction of cytochrome P450

enzymes, hepatocellular hypertrophy, and, at high doses, potential tumor formation in rodents.

[2] This rodent-specific mode of action is considered to have low relevance to humans.[2]
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Proposed Mechanism of Imazalil-Induced Hepatotoxicity

Hepatocyte
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Imazalil's proposed mechanism of hepatotoxicity.

Conclusion
Imazalil exhibits moderate acute oral toxicity in mammalian models. Chronic exposure

primarily targets the liver, with effects including increased organ weight, hepatocellular
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hypertrophy, and biochemical alterations.[6][7][8] The mechanism of hepatotoxicity appears to

involve the induction of metabolic enzymes via nuclear receptor activation and the generation

of oxidative stress.[2][8] While Imazalil has shown reproductive and developmental effects at

high doses, clear NOAELs have been established. The available data, derived from a range of

studies in different mammalian species, provide a robust basis for the risk assessment of

Imazalil.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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